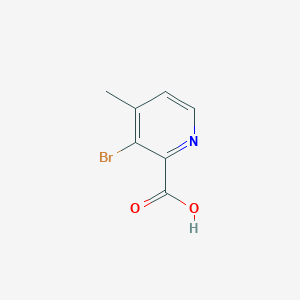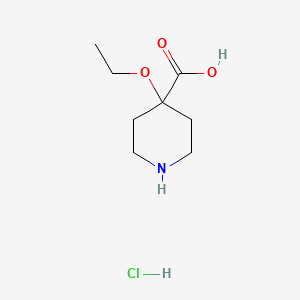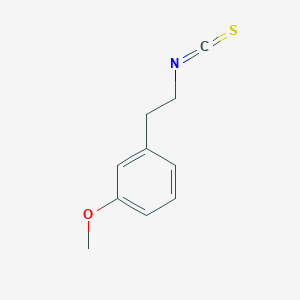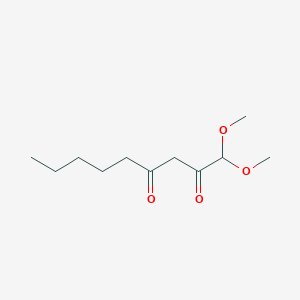
1,1-Dimethoxynonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxynonane-2,4-dione is an organic compound with the molecular formula C11H20O4 It is a derivative of nonane, featuring two methoxy groups and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxynonane-2,4-dione can be synthesized through the condensation of nonanal with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acetal product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxynonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nonanoic acid or its esters.
Reduction: 1,1-Dimethoxynonane-2,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxynonane-2,4-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1,1-dimethoxynonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play a crucial role in its reactivity and binding affinity. The compound may undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxynonane: Lacks the ketone functionalities, making it less reactive in certain chemical reactions.
Nonane-2,4-dione: Does not have methoxy groups, which affects its solubility and reactivity.
1,1-Dimethoxyhexane-2,4-dione: A shorter chain analogue with different physical and chemical properties.
Uniqueness
1,1-Dimethoxynonane-2,4-dione is unique due to the presence of both methoxy and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable intermediate in organic and industrial chemistry .
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1,1-dimethoxynonane-2,4-dione |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-9(12)8-10(13)11(14-2)15-3/h11H,4-8H2,1-3H3 |
InChI Key |
OKCBLECZTDIMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13490498.png)
![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
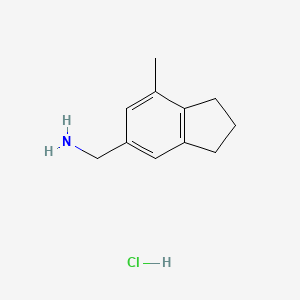
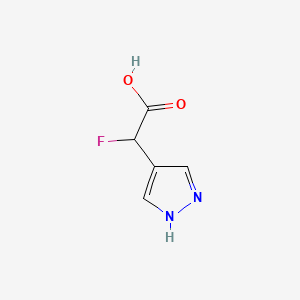
![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
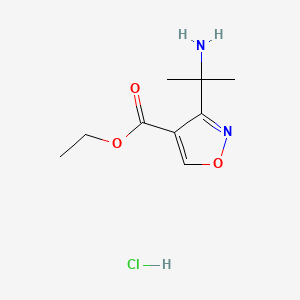
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)

